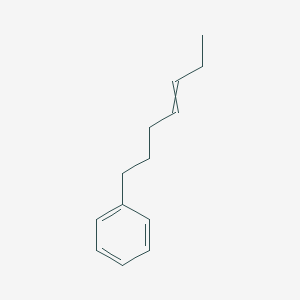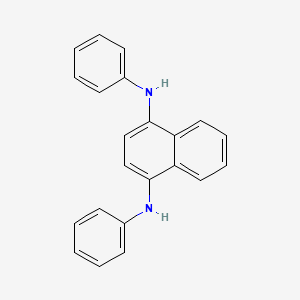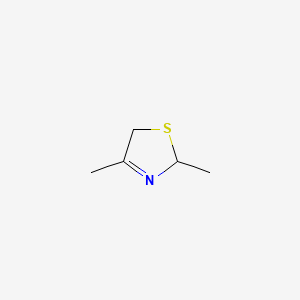
2,4-Dimethyl-3-thiazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-3-thiazoline is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various biologically active molecules The structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-thiazoline typically involves the reaction of appropriate thioamides with α-haloketones. One common method is the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2,4-Dimethyl-3-thiazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoline derivatives depending on the reagents used.
科学研究应用
2,4-Dimethyl-3-thiazoline has several scientific research applications, including:
作用机制
The mechanism of action of 2,4-Dimethyl-3-thiazoline involves its interaction with various molecular targets and pathways. The compound’s aromaticity and electron-donating properties allow it to participate in biochemical reactions. For example, it can inhibit enzymes or interact with receptors, leading to its biological effects. Specific pathways and targets may vary depending on the application and the biological system involved .
相似化合物的比较
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds have similar structures but different substituents at the 2 and 4 positions, leading to varied biological activities.
Thiazolidines: Reduced forms of thiazolines with different chemical properties and applications.
Thiazoles: A broader class of compounds with diverse substituents and biological activities.
Uniqueness
2,4-Dimethyl-3-thiazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
60755-05-7 |
|---|---|
分子式 |
C5H9NS |
分子量 |
115.20 g/mol |
IUPAC 名称 |
2,4-dimethyl-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C5H9NS/c1-4-3-7-5(2)6-4/h5H,3H2,1-2H3 |
InChI 键 |
PLOCKLWJINZHTI-UHFFFAOYSA-N |
规范 SMILES |
CC1N=C(CS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



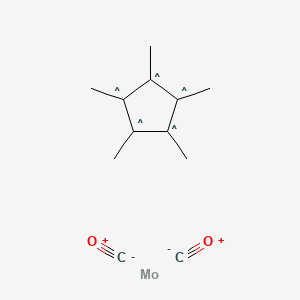
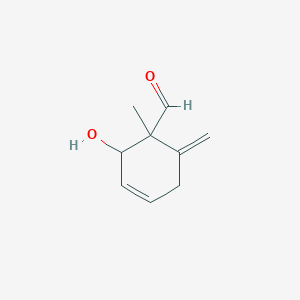

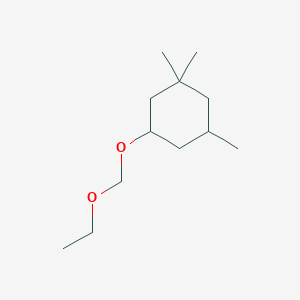
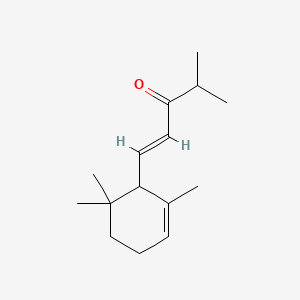
![1-Propanaminium, 3-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]-N-[2-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-, chloride](/img/structure/B13801043.png)
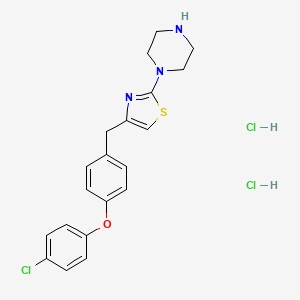
![2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid](/img/structure/B13801054.png)
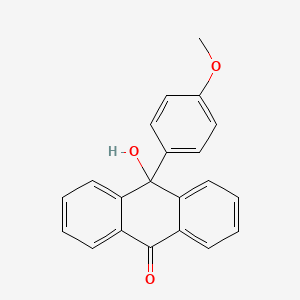
![Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-](/img/structure/B13801070.png)
